スピロメシフェン

概要

説明

スピロメシフェンは、スピロ環状フェニル置換テトロニック酸の化学クラスに属する非全身性殺虫剤および殺ダニ剤です。 主に、農業環境におけるハモグリバエ(ベミス属およびトリアレウロデス属)やさまざまなダニ種(テトラニクス属およびパノニクス属)の防除に使用されます 。 スピロメシフェンは、脂質生合成阻害剤として作用し、脂質代謝に重要な酵素であるアセチルCoAカルボキシラーゼを特異的に標的とします .

科学的研究の応用

スピロメシフェンは、幅広い科学研究で応用されています。

-

農業

- スピロメシフェンは、トマト、キャベツ、イチゴなどの作物におけるハモグリバエやダニなどの害虫の防除に広く使用されています 。害虫の個体数を効果的に管理することにより、作物の収量と品質を向上させるのに役立ちます。

-

環境研究

-

殺虫剤抵抗性管理

作用機序

スピロメシフェンは、昆虫やダニの脂質生合成に不可欠な酵素であるアセチルCoAカルボキシラーゼを阻害することで、その効果を発揮します 。この阻害は、脂質の産生を阻害し、処理された害虫の脂質含有量の減少につながります。 脂質合成の減少は、害虫の成長、発達、繁殖に影響を与え、最終的に死に至ります .

生化学分析

Biochemical Properties

Spiromesifen plays a significant role in biochemical reactions, particularly in lipid synthesis . It acts as an acetyl coenzyme A carboxylase inhibitor . The biological activity of Spiromesifen correlates with the inhibition of lipogenesis, resulting in decreased lipid contents, especially of triglycerides and free fatty acids, in treated insects .

Cellular Effects

Spiromesifen has been shown to have moderate toxicity against the second instar larvae of Spodoptera littoralis, a cotton leaf worm . It affects the total lipid content in treated larvae, with a noted reduction in lipid content compared to untreated larvae . This indicates that Spiromesifen can influence cell function by altering lipid metabolism .

Molecular Mechanism

The mechanism of action of Spiromesifen involves the inhibition of lipid synthesis at the molecular level . It exerts its effects through binding interactions with biomolecules, specifically acetyl coenzyme A carboxylase, leading to enzyme inhibition . This results in decreased lipid contents in treated insects .

Temporal Effects in Laboratory Settings

In laboratory settings, Spiromesifen has been observed to transform under certain conditions, including the presence of acid, from the major product to the major metabolite, Spiromesifen-enol, and additional minor metabolites . This indicates the product’s stability and potential for degradation over time .

Dosage Effects in Animal Models

In animal models, specifically rats, Spiromesifen has been found to have low acute toxicity . The effects of Spiromesifen can vary with different dosages

Metabolic Pathways

Spiromesifen is involved in lipid metabolic pathways . It interacts with acetyl coenzyme A carboxylase, an enzyme crucial for lipid synthesis . The inhibition of this enzyme by Spiromesifen leads to a decrease in lipid contents, particularly triglycerides and free fatty acids .

Transport and Distribution

Spiromesifen is rapidly absorbed in animal models, although absorption is incomplete . Distribution is widespread, with the highest tissue concentrations found in the liver . This suggests that Spiromesifen can be transported and distributed within cells and tissues .

準備方法

スピロメシフェンの調製には、いくつかの重要な手順が含まれます。

-

中間体の合成

-

工業生産

- スピロメシフェンの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 温度、圧力、溶媒の選択などの反応条件は、高収率と純度を確保するために慎重に制御されます .

化学反応の分析

スピロメシフェンは、次のようなさまざまな化学反応を起こします。

類似化合物との比較

スピロメシフェンは、スピロテトラマットなどの他の化合物を含む脂質合成阻害剤のクラスに属します。以下は比較です。

-

スピロメシフェン

- 主にハモグリバエとダニを標的とします。

- アセチルCoAカルボキシラーゼを阻害します。

- 他の殺虫剤に抵抗性のある害虫の防除に効果的です .

-

スピロテトラマット

- 脂質合成阻害剤でもあります。

- アブラムシやカイガラムシなどの幅広い害虫に対して使用されます .

- 作用機序は似ていますが、スピロメシフェンと比較して、有効性や活性スペクトルが異なる場合があります .

結論

スピロメシフェンは、害虫の脂質生合成を標的とする独自の作用機序を持つ、価値のある殺虫剤および殺ダニ剤です。抵抗性害虫の個体群を制御する有効性と、農業や環境研究における幅広い応用範囲は、スピロメシフェンを害虫管理において重要なツールにしています。その調製方法、化学反応、作用機序を理解することで、科学研究と実際的な応用における役割について洞察を得ることができます。

生物活性

Spiromesifen is a novel insecticide belonging to the chemical class of cyclic ketoenoles, primarily used for controlling various agricultural pests. Its mechanism of action involves the inhibition of acetyl coenzyme A carboxylase, which disrupts lipid biosynthesis in target organisms. This article reviews the biological activity of spiromesifen, including its effects on different pest species, metabolic pathways, and implications for integrated pest management (IPM).

Spiromesifen acts as a lipid biosynthesis inhibitor by targeting acetyl coenzyme A carboxylase, leading to significant metabolic disruptions in treated organisms. This inhibition affects energy metabolism and reproductive capabilities, making it an effective control agent against a variety of pests, particularly in agricultural settings.

Toxicological Studies

Numerous studies have evaluated the toxicological profile of spiromesifen across different species. The following table summarizes key findings from various research efforts:

| Study | Organism | Dosage (mg/kg bw/day) | Observed Effects | NOAEL/LOAEL |

|---|---|---|---|---|

| FAO (2005) | Rats | 22 (LOAEL) | Decreased hemoglobin, increased alkaline phosphatase | NOAEL not identified |

| FAO (2005) | Mice | 3.2 (NOAEL) | Decreased cholesterol levels, adrenal changes | 20 ppm |

| FAO (2005) | Dogs | 101 (NOAEL) | Increased alkaline phosphatase, vomiting at higher doses | 3000 ppm |

| ResearchGate (2021) | Eisenia fetida | Varies | Biotoxicity observed with spiromesifen and its metabolite spiromesifen-enol | Not specified |

Key Findings:

- Rats: A study revealed that spiromesifen does not accumulate in tissues and is extensively metabolized; significant sex differences were noted in metabolite excretion profiles .

- Mice: The compound exhibited a NOAEL of 3.2 mg/kg bw/day based on adverse effects on cholesterol levels .

- Dogs: Long-term exposure studies indicated a NOAEL of 101 mg/kg bw/day with notable increases in liver enzymes at higher concentrations .

Case Studies on Efficacy

Several case studies have demonstrated the efficacy of spiromesifen against specific pests:

- Mosquito Control: Spiromesifen has shown promising results in larvicidal activity against mosquito larvae. In a study involving different populations, significant reductions in larval body weight were observed after exposure to spiromesifen, indicating its potential for mosquito control without developing resistance .

- Spider Mites: Research indicated that spiromesifen is highly toxic to the two-spotted spider mite (Tetranychus urticae), with effectiveness ratios reaching up to 98% for immature stages . The compound disrupts egg hatching and significantly reduces progeny survival.

- Predatory Mites: Studies assessed the impact of spiromesifen on non-target predatory mite species. While some toxicity was noted, it was generally lower compared to other insecticides, suggesting that spiromesifen could be integrated into IPM strategies without severely impacting beneficial organisms .

Metabolic Impact

Spiromesifen not only affects mortality rates but also significantly alters metabolic processes in treated organisms:

- Carbohydrate and Lipid Levels: Exposure to spiromesifen led to marked decreases in carbohydrate and lipid contents among treated larvae, essential for energy metabolism and reproductive success .

- Oxidative Stress Indicators: Increased levels of malondialdehyde (MDA), a marker for oxidative damage, were observed post-exposure, indicating that spiromesifen induces oxidative stress in target pests .

Environmental Considerations

While spiromesifen shows promise as an effective insecticide, its environmental impact must be considered:

- Persistence and Degradation: The compound's persistence in aquatic environments and its breakdown products need further investigation to assess potential risks to non-target species.

- Application Strategies: Optimizing dosage and application frequency will be crucial for maximizing efficacy while minimizing ecological disruption.

特性

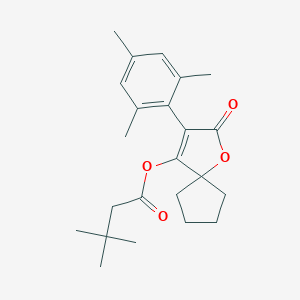

IUPAC Name |

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLXNESZZPUPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034929 | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-4 mm Hg at 20 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

283594-90-1 | |

| Record name | Spiromesifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283594-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiromesifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiromesifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROMESIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C | |

| Record name | Spiromesifen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。